molecular formula C10H12N2O3S B13773317 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt CAS No. 70682-62-1

2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt

Cat. No.: B13773317
CAS No.: 70682-62-1
M. Wt: 240.28 g/mol
InChI Key: CVCXFIHDLOZXIP-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt is an organic compound that belongs to the class of naphthalenesulfonic acids. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both an amino group and a sulfonic acid group. This compound is commonly used as an intermediate in the synthesis of dyes and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Amination of 2-Hydroxynaphthalene-6-sulfonic Acid: This method involves the amination of 2-hydroxynaphthalene-6-sulfonic acid using a Bucherer reaction.

    Amination of Naphthol: Another method involves the amination of naphthol through an amino sulfonation process.

Industrial Production Methods

Industrial production of 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Diazonium salts for azo coupling reactions.

Major Products Formed

    Azo Dyes: Formed through azo coupling reactions.

    Nitro Derivatives: Formed through oxidation reactions.

    Sulfonamide Derivatives: Formed through reduction reactions.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and affect biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

70682-62-1

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

6-aminonaphthalene-2-sulfonic acid;azane

InChI

InChI=1S/C10H9NO3S.H3N/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H3

InChI Key

CVCXFIHDLOZXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.N

Related CAS

93-00-5 (Parent)

Origin of Product

United States

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